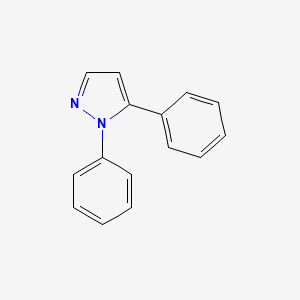

1,5-Diphenyl-1H-pyrazol

Übersicht

Beschreibung

1,5-Diphenyl-1H-pyrazole (DPP) is a heterocyclic compound with the molecular formula C16H12N2. It consists of a doubly unsaturated five-membered ring containing two nitrogen atoms and three carbon atoms. DPP exhibits diverse functionality and stereochemical complexity due to its aromatic character and structural features .

Synthesis Analysis

- Heterocyclic Systems and Multicomponent Approaches : These methods allow for efficient preparation of pyrazole derivatives .

Molecular Structure Analysis

The molecular weight of DPP is approximately 220.27 g/mol. Its chemical formula is C15H12N2 .

Chemical Reactions Analysis

DPP participates in various chemical reactions, including cycloadditions, condensations, and functionalization processes. These reactions lead to the formation of diverse pyrazole derivatives with different biological and pharmacological activities .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antivire Anwendungen

1,5-Diphenyl-1H-pyrazol: Derivate wurden synthetisiert und auf ihre antivirale Aktivität bewertet. Diese Verbindungen, insbesondere solche mit bestimmten Substitutionen, haben vielversprechende Ergebnisse gegen Viren wie Herpes-simplex-Virus Typ 1 (HSV-1) gezeigt. Die antivirale Aktivität wird mit Plaque-Reduktions-Assays an Vero-Zellen bewertet, wobei einige Derivate eine starke Aktivität zeigen, die mit Referenzmedikamenten vergleichbar ist .

Biologische Aktivitäten in der pharmazeutischen Chemie

Der Pyrazolring ist ein häufiges Motiv in der pharmazeutischen Chemie aufgrund seiner biologischen Relevanz. This compound und seine Derivate wurden für verschiedene biologische Aktivitäten untersucht. Es wurde festgestellt, dass sie ein Potenzial als nicht-nukleosidische Reverse-Transkriptase-Inhibitoren (NNRTIs) besitzen, die bei der Behandlung von Krankheiten wie HIV von entscheidender Bedeutung sind. Diese Klasse von Verbindungen hat eine verbesserte Aktivität gegen arzneimittelresistente Stämme gezeigt, was sie in der antiviralen Forschung wertvoll macht .

Katalyse in der Synthetischen Chemie

Im Bereich der synthetischen Chemie dienen This compound-Derivate als Katalysatoren oder Liganden in verschiedenen Reaktionen. So werden sie beispielsweise in palladiumkatalysierten Kreuzkupplungs- und Alkin-Cyclisierungsreaktionen eingesetzt. Diese Verbindungen erleichtern die Bildung komplexer Moleküle, was ihre Bedeutung bei der Entwicklung von Arzneimitteln und anderen organischen Verbindungen unterstreicht .

Antibakterielle Forschung

Derivate von This compound wurden auf ihre antibakteriellen Eigenschaften untersucht. Die Forschung zeigt, dass diese Verbindungen gegen eine Reihe menschlicher Krankheitserreger wirksam sein könnten. Weitere Studien sind jedoch erforderlich, um ihre Wirkmechanismen vollständig zu verstehen und ihre Wirksamkeit über ein breiteres Spektrum an Bakterienstämmen zu bestimmen .

Antifungale Anwendungen

Die antifungale Aktivität von This compound-Derivaten war ebenfalls Gegenstand von Studien. Diese Verbindungen haben eine Aktivität gegen verschiedene Pilzarten gezeigt, darunter Cryptococcus neoformans und Aspergillus fumigatus. Solche Studien sind entscheidend für die Entwicklung neuer Antimykotika, insbesondere angesichts der zunehmenden Arzneimittelresistenz .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,5-Diphenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . They have also been reported to target the ryanodine receptor (RyR), a promising target for the development of novel insecticides .

Mode of Action

A molecular simulation study was performed on a pyrazole derivative, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole derivatives may interact with their targets in a similar manner, leading to changes in the function of the target proteins.

Biochemical Pathways

Pyrazole derivatives have been reported to have significant effects on various biological pathways due to their diverse pharmacological activities . For instance, some pyrazole derivatives have shown antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives, a class of compounds similar to pyrazoles, have predicted suitable pharmacokinetic phases .

Result of Action

Some pyrazole derivatives have shown strong antiviral activity against herpes simplex virus type-1 . Additionally, certain pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs . These findings suggest that 1,5-Diphenyl-1H-pyrazole may have similar effects.

Biochemische Analyse

Biochemical Properties

1,5-Diphenyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,5-Diphenyl-1H-pyrazole has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially contributing to its antidepressant effects. Additionally, 1,5-Diphenyl-1H-pyrazole interacts with proteins involved in inflammatory pathways, exhibiting anti-inflammatory properties .

Cellular Effects

1,5-Diphenyl-1H-pyrazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 1,5-Diphenyl-1H-pyrazole has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it modulates the expression of genes involved in oxidative stress response, thereby enhancing the cells’ ability to combat oxidative damage . These effects highlight the potential of 1,5-Diphenyl-1H-pyrazole as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 1,5-Diphenyl-1H-pyrazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 1,5-Diphenyl-1H-pyrazole binds to the active site of monoamine oxidase, preventing the enzyme from catalyzing the breakdown of neurotransmitters . Additionally, it interacts with transcription factors, modulating the expression of genes involved in inflammation and oxidative stress . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Diphenyl-1H-pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 1,5-Diphenyl-1H-pyrazole remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained antiproliferative and anti-inflammatory effects in cell culture models . These findings suggest that 1,5-Diphenyl-1H-pyrazole maintains its biological activity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1,5-Diphenyl-1H-pyrazole vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit beneficial effects, such as reduced inflammation and improved cognitive function . At high doses, 1,5-Diphenyl-1H-pyrazole can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

1,5-Diphenyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1,5-Diphenyl-1H-pyrazole affects metabolic flux and metabolite levels, altering the balance of key metabolites involved in cellular energy production and detoxification processes . These interactions underscore the compound’s impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 1,5-Diphenyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 1,5-Diphenyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and distribution, which are critical factors for its therapeutic efficacy.

Subcellular Localization

1,5-Diphenyl-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. Studies have shown that this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, 1,5-Diphenyl-1H-pyrazole can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . These subcellular localizations contribute to the compound’s diverse biological activities and its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

1,5-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCXLYCLPHRSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346572 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-89-6 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

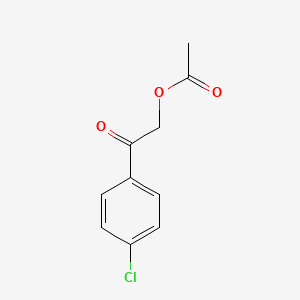

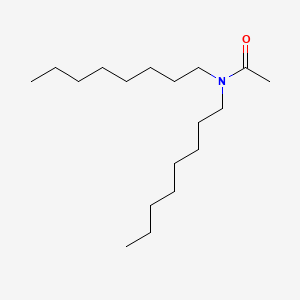

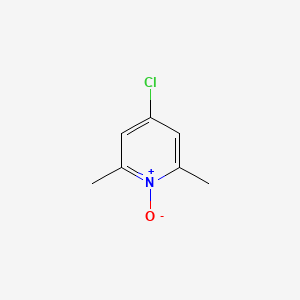

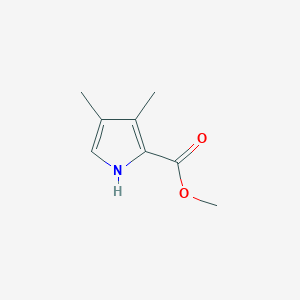

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)